tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique configuration, which includes a tert-butyl group, a hydroxy group, and a spiro linkage between an indene and a piperidine ring. The presence of these functional groups and the spirocyclic structure make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . This is followed by a series of reactions to introduce the hydroxy group and form the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or alter the spiro linkage.
Substitution: Functional groups can be substituted at various positions on the indene or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a simpler spirocyclic compound without the hydroxy group.
Scientific Research Applications
tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The hydroxy group and spiro linkage play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl and hydroxy groups, such as:
- tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate analogs with different substituents on the indene or piperidine rings.
- Spirocyclic compounds with different alkyl groups instead of tert-butyl.
Uniqueness
The uniqueness of tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl (1S)-1-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7,15,20H,8-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
JQDUYDRMSSWISY-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](C3=CC=CC=C23)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)O |
Origin of Product |
United States |
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